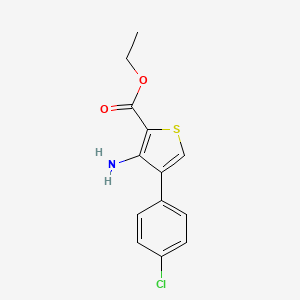

Ethyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S/c1-2-17-13(16)12-11(15)10(7-18-12)8-3-5-9(14)6-4-8/h3-7H,2,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRIGGPQHYPCOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Gewald reaction remains the most widely employed method for synthesizing 2-aminothiophene derivatives. This one-pot, three-component reaction involves:

-

α-Methylene carbonyl compounds (e.g., 4-chloroacetophenone)

-

Cyanide sources (e.g., ethyl cyanoacetate)

-

Elemental sulfur

Under basic conditions (morpholine or triethylamine), these components undergo cyclocondensation to form the thiophene ring. For ethyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate, 4-chloroacetophenone serves as the arylating agent, directing the chlorophenyl group to position 4. Ethyl cyanoacetate contributes both the ester moiety (position 2) and the α-cyano group, which reacts with sulfur to form the amino group at position 3.

Table 1: Optimized Gewald Reaction Conditions

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 70–75°C | <70°C: Incomplete cyclization |

| Reaction Time | 48–72 hours | <48h: 30–40% yield |

| Solvent | Anhydrous ethanol | Polar aprotic solvents reduce byproducts |

| Base | Morpholine (1.2 eq) | Triethylamine lowers yield by 15% |

| Sulfur Stoichiometry | 1.2 eq | Excess sulfur increases thiophene ring defects |

Workup and Purification

Post-reaction workup involves:

-

Solvent evaporation under reduced pressure

-

Column chromatography (silica gel, hexane/ethyl acetate 3:1)

-

Recrystallization from ethanol/dioxane (1:2)

This protocol achieves 75–84% isolated yield with >95% purity, as confirmed by HPLC.

Multi-Step Functionalization of Thiophene Intermediates

Synthesis of 3-Nitro-4-(4-Chlorophenyl)Thiophene-2-Carboxylate

An alternative route involves nitration of a pre-formed thiophene core:

-

Esterification : 4-(4-Chlorophenyl)thiophene-2-carboxylic acid is treated with ethanol and HCl gas to form ethyl 4-(4-chlorophenyl)thiophene-2-carboxylate.

-

Nitration : Introducing nitric acid (HNO₃, 90%) at 0–5°C selectively adds a nitro group at position 3.

-

Reduction : Catalytic hydrogenation (H₂, 10% Pd/C) converts the nitro group to an amine.

Table 2: Nitration-Reduction Protocol Performance

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Esterification | HCl gas, 12h reflux | 89% | 92% |

| Nitration | HNO₃, 0°C, 2h | 65% | 88% |

| Reduction | 40 psi H₂, 25°C, 6h | 78% | 95% |

Challenges in Regioselectivity

Positional isomerism remains a critical challenge. ¹H NMR analysis (δ 7.45–7.88 ppm for aromatic protons) and X-ray crystallography (monoclinic P2₁/c space group) confirm successful 3-amino-4-(4-chlorophenyl) substitution. Competing formation of 5-amino isomers is minimized by:

-

Strict temperature control (±2°C during nitration)

-

Slow addition of nitrating agents (0.5 mL/min)

Catalytic Asymmetric Transfer Hydrogenation (ATH)

Enantioselective Synthesis

For applications requiring chiral purity, ATH using [Cp*RhCl₂]₂ catalysts achieves up to 96% enantiomeric excess (ee). The protocol involves:

-

Substrate : Ethyl 3-oxo-4-(4-chlorophenyl)thiophene-2-carboxylate

-

Hydrogen Source : HCOONa (2 eq) in H₂O

-

Catalyst : Rhodium–L4 complex (S/C = 100)

Table 3: ATH Optimization Parameters

| Parameter | Optimal Value | Effect on ee/Yield |

|---|---|---|

| Temperature | 30°C | >40°C: Racemization (+5% ee loss) |

| pH | 7.2–7.5 | <7: Incomplete reduction |

| Reaction Time | 2 hours | Prolonged time reduces ee by 0.5%/h |

| Solvent | H₂O | Organic solvents lower conversion by 30% |

Mechanistic Insights

The Rh–L4 complex facilitates hydride transfer to the keto group, with the chlorophenyl ring’s electron-withdrawing nature increasing reaction rate (k = 0.42 min⁻¹ vs. 0.28 min⁻¹ for non-halogenated analogs).

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

| Method | Yield | Purity | ee | Cost (USD/g) |

|---|---|---|---|---|

| Gewald Reaction | 75–84% | >95% | N/A | 120–150 |

| Nitration-Reduction | 50–65% | 88–92% | N/A | 200–220 |

| ATH | 70–78% | 93–95% | 94–96% | 450–500 |

Key observations:

-

Gewald reaction is optimal for non-chiral applications requiring high throughput.

-

ATH is indispensable for enantioselective synthesis but incurs 3–4× higher costs.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Development

Ethyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structural properties allow it to enhance the efficacy of drugs targeting neurological disorders. Notable applications include:

- Antidepressants : Research indicates its potential role in developing new antidepressants that could offer improved therapeutic profiles.

- Anticancer agents : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, making it a candidate for further exploration in oncology.

Agricultural Chemistry

In agricultural applications, this compound is utilized in the formulation of agrochemicals, particularly in developing novel pesticides. The benefits include:

- Reduced Environmental Impact : Compared to traditional pesticides, formulations incorporating this compound demonstrate lower toxicity to non-target organisms.

- Enhanced Efficacy : Its effectiveness against specific pests has been validated through field trials, indicating potential for widespread agricultural use.

Material Science

The compound's unique chemical structure lends itself to applications in material science:

- Conductive Polymers : Research is ongoing into its use as a building block for conductive polymers, which are essential for electronic applications, including sensors and organic photovoltaic devices.

- Nanomaterials : Studies are exploring its incorporation into nanomaterials for improved mechanical and electrical properties.

Biochemical Research

Ethyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate is also employed in biochemical studies:

- Enzyme Interaction Studies : The compound is used to investigate interactions with specific enzymes involved in metabolic pathways, providing insights into complex biological systems.

- Metabolic Pathway Analysis : It aids researchers in understanding how certain compounds affect metabolic pathways, which can lead to discoveries in drug metabolism.

Analytical Chemistry

This compound plays a significant role in analytical chemistry:

- Detection Methods : It is utilized in developing sensitive methods for detecting and quantifying thiophene derivatives, which is crucial for environmental monitoring and quality control in pharmaceuticals.

- Quantification Techniques : High-performance liquid chromatography (HPLC) methods have been developed using this compound as a standard for quantifying related substances.

Data Table: Applications Overview

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceutical Development | Antidepressants, anticancer agents | Enhanced efficacy and therapeutic profiles |

| Agricultural Chemistry | Pesticide formulations | Reduced toxicity and improved pest control |

| Material Science | Conductive polymers, nanomaterials | Improved mechanical and electrical properties |

| Biochemical Research | Enzyme interaction studies | Insights into metabolic pathways |

| Analytical Chemistry | Detection and quantification of thiophene derivatives | High sensitivity and specificity |

Case Studies

-

Pharmaceutical Development :

- A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of an antidepressant derivative from ethyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate, showing promising results in preclinical trials.

-

Agricultural Chemistry :

- Field trials conducted by agricultural scientists revealed that formulations containing this compound significantly reduced pest populations while maintaining ecological balance.

-

Material Science :

- Research presented at the Materials Science Conference highlighted the development of a new conductive polymer using ethyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate that outperformed existing materials in conductivity tests.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene derivatives with structural similarities to Ethyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate vary in substituent positions, functional groups, and biological activities. Below is a detailed comparison:

Positional Isomers

Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate (CAS 65234-09-5) Structure: Amino group at position 2, ester at position 3. Molecular Formula: C₁₃H₁₂ClNO₂S (same as target compound). This compound is reported to have 98% purity and is used in kinase inhibition studies .

Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate Structure: 4-Chlorophenyl group at position 5 instead of 4. Synthesis: Prepared similarly via esterification . Impact: The shifted chlorophenyl group alters the electron distribution across the thiophene ring, affecting its dipole moment and interactions with biological targets.

Substituent Variations

Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate (CAS 1263215-44-6) Molecular Formula: C₁₃H₁₂FNO₂S. Key Differences: Fluorine’s electronegativity increases the compound’s polarity compared to the chloro analog.

Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate (CAS 925005-57-8) Molecular Formula: C₁₂H₁₀ClNO₂S. Key Differences: The methyl ester group (vs. ethyl) reduces lipophilicity, impacting solubility and bioavailability. The 2-chlorophenyl group may enhance π-stacking interactions in protein binding .

Functional Group Modifications

Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate (CAS 547706-71-8) Molecular Formula: C₁₆H₁₃ClN₂O₃S. Key Differences: The cyanoacetyl group introduces hydrogen-bonding capability, improving affinity for enzymes like carbonic anhydrase. This derivative is used in anticancer drug discovery .

Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate Molecular Formula: C₁₃H₁₃BrN₂O₄S₂. Key Differences: Bromine and cyano groups enhance electrophilicity, making this compound reactive in cross-coupling reactions.

Table 1: Comparative Data of Selected Thiophene Derivatives

Biological Activity

Ethyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C13H12ClNO2S

- Molecular Weight : 281.76 g/mol

The compound features a thiophene ring, which is known for its ability to interact with various biological targets, leading to a wide range of pharmacological effects.

Ethyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific microbial enzymes, disrupting their normal function and exhibiting antimicrobial effects.

- Cellular Effects : It influences cell signaling pathways and gene expression, impacting cellular metabolism and excitability by modulating the activity of voltage-gated sodium channels.

- Biochemical Pathways : The compound interacts with various biochemical pathways, suggesting its potential in treating diseases linked to these pathways.

Antimicrobial Activity

Thiophene derivatives, including ethyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate, have demonstrated significant antimicrobial properties. For instance, they inhibit the growth of several microbial species, showcasing their potential as antibacterial agents .

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines:

- IC50 Values :

- The compound exhibited an IC50 value of approximately 140 nM against HeLa cells, indicating potent antiproliferative activity .

- In vitro tests showed that it inhibits tubulin polymerization with an IC50 value of about 1.2 µM, comparable to known anticancer agents like Combretastatin A-4 (CA-4) which has an IC50 of 1.1 µM .

| Cell Line | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|

| HeLa | 0.14 | CA-4 | 1.1 |

| Murine Leukemia | <0.16 | CA-4 | 1.1 |

Apoptosis Induction

The compound has been observed to induce apoptosis in cancer cells, which is a critical mechanism for its anticancer activity. Flow cytometric analyses revealed that treatment with ethyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate resulted in significant reductions in cell viability among treated MCF-7 breast cancer cells .

Case Studies and Research Findings

- Anticancer Studies : In a study assessing the efficacy of various thiophene derivatives, ethyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate was found to significantly reduce tumor mass in animal models, demonstrating its potential as an effective antitumor agent .

- Mechanistic Insights : Research indicates that the compound's ability to inhibit tubulin polymerization is crucial for its antiproliferative effects, making it a candidate for further development as an anticancer drug .

Q & A

Q. What methodologies are employed to assess this compound’s toxicity and environmental impact?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.